Pytamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

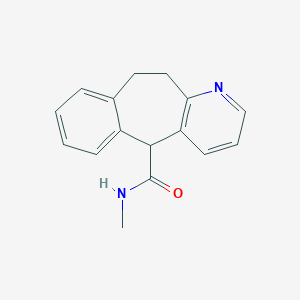

Pytamine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Pytamine is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Diego. Since then, Pytamine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

1. Natural Antipsychotic Potential

- Oxytocin (Oxt) may act as a natural antipsychotic, as evidenced by research on oxytocin knockout mice. These studies suggest the absence of Oxt alters glutamatergic components, impacting sensorimotor gating deficits characteristic of several psychiatric and neurological disorders, including schizophrenia (Caldwell, Stephens, & Young, 2009).

2. Impact on Plant Drought Responses

- Exogenous application of spermidine, a polyamine, on white clover (Trifolium repens) showed significant alterations in polyamine and phytohormone content, suggesting a critical role in improving drought tolerance in plants. This is attributed to the alleviation of oxidative stress and maintenance of growth under drought stress (Li et al., 2016).

3. Gender-specific Effects in Animal Nutrition

- A study on broiler chickens revealed gender-specific effects of a phytogenic feed additive (PFA) on growth performance, carcass traits, and gastrointestinal attributes. This indicates that PFAs can have variable, partially gender-specific effects on nutrient digestion and gut morphology (Humer et al., 2015).

4. Broad Pharmacological Potential of Phytol

- Phytol, a derivative of pytochemicals, has shown potential in various pharmacological applications including antimicrobial, antitumor, anti-inflammatory, and neuroprotective activities. Phytol and its biometabolites like phytanic acid demonstrate a broad spectrum of activities, making it a candidate for new drug development (Islam et al., 2015).

5. Herbal Medicine Contamination Study

- A study determined the level of contaminants in Iranian herbal medicines, providing insights into the safety and quality of herbal products. This type of research is crucial for ensuring the safety and efficacy of herbal medicine (Ziarati, 2012).

6. Role of Polyamines in Clinical Medicine

- Research on polyamines has highlighted their potential role in treating human malignancies, hyperproliferative skin diseases, and even parasitic infections, demonstrating their importance in clinical medicine (Jänne, Hölttä, Kallio, & Käpyaho, 1983).

7. Polyamine Influence in Plant Stress Responses

- Polyamines are key in enhancing plants' tolerance to various abiotic stresses, including metal and metalloid toxicity. Their role in boosting plant growth, productivity, and stress tolerance has been increasingly recognized in plant biotechnology (Hasanuzzaman et al., 2019).

8. Antisecretory and Antiulcer Activity of Oxytocin

- Oxytocin demonstrated significant antisecretory and antiulcer activity in various experimental models, suggesting its potential therapeutic role in gastrointestinal disorders (Asad et al., 2001).

9. Polyamine Applications in Agriculture and Plant Biotechnology

- Polyamines like putrescine, spermidine, and spermine have been identified as plant growth regulators, with applications in agriculture and plant biotechnology. They are key modulators of plant growth and development, highlighting their potential in these fields (Tiburcio & Alcázar, 2018).

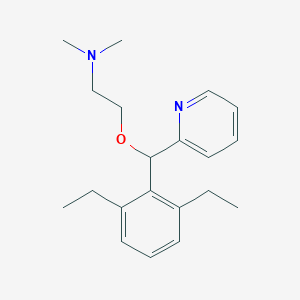

Eigenschaften

CAS-Nummer |

15301-88-9 |

|---|---|

Produktname |

Pytamine |

Molekularformel |

C20H28N2O |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

2-[(2,6-diethylphenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C20H28N2O/c1-5-16-10-9-11-17(6-2)19(16)20(23-15-14-22(3)4)18-12-7-8-13-21-18/h7-13,20H,5-6,14-15H2,1-4H3 |

InChI-Schlüssel |

NDOLHPQPHFXYLK-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |

Kanonische SMILES |

CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |

Herkunft des Produkts |

United States |

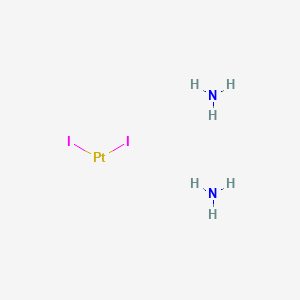

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)